molecular formula C13H20ClNO B8097005 4-Methyl-1-benzyl-4-piperidinol HCl

4-Methyl-1-benzyl-4-piperidinol HCl

Cat. No.: B8097005
M. Wt: 241.76 g/mol
InChI Key: BYVURLMYMRBUQJ-UHFFFAOYSA-N
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Description

4-Methyl-1-benzyl-4-piperidinol hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-benzyl-4-piperidinol hydrochloride typically involves the reaction of 4-methylpiperidine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1-benzyl-4-piperidinol hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-benzyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-benzyl-4-piperidinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-benzyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A related compound with a hydroxyl group instead of a benzyl group.

    1-Benzyl-4-hydroxypiperidine: Similar structure but with a hydroxyl group at the 4-position.

    N-Methyl-4-piperidinol: Contains a methyl group on the nitrogen atom.

Uniqueness

4-Methyl-1-benzyl-4-piperidinol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances lipophilicity, improving membrane permeability and potentially increasing its efficacy as a drug precursor .

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVURLMYMRBUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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